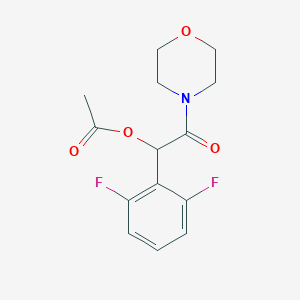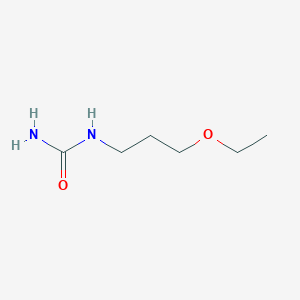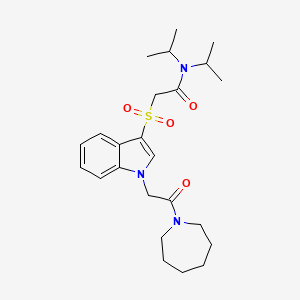
Palladium-Calciumcarbonat
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Palladium-Calciumcarbonat, commonly known as Lindlar’s catalyst, is a heterogeneous catalyst composed of palladium deposited on calcium carbonate and often “poisoned” with lead acetate and quinoline. This catalyst is widely used in organic chemistry, particularly for the selective hydrogenation of alkynes to cis-alkenes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Palladium-Calciumcarbonat involves the deposition of palladium onto calcium carbonate. Typically, palladium chloride is dissolved in hydrochloric acid, and calcium carbonate is added to the solution. The mixture is then treated with a reducing agent such as formaldehyde or hydrazine to precipitate palladium onto the calcium carbonate surface. The catalyst is then “poisoned” by adding lead acetate and quinoline to achieve the desired selectivity.
Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure uniform deposition of palladium and consistent catalytic activity. The catalyst is then filtered, washed, and dried before being packaged for use.
Analyse Des Réactions Chimiques
Types of Reactions: Palladium-Calciumcarbonat primarily facilitates hydrogenation reactions. It is specifically used for the partial hydrogenation of alkynes to cis-alkenes, preventing further hydrogenation to alkanes.
Common Reagents and Conditions:
Reagents: Hydrogen gas, alkynes, lead acetate, quinoline.
Conditions: The reactions are typically carried out at room temperature and atmospheric pressure. The presence of lead acetate and quinoline ensures the selective formation of cis-alkenes.
Major Products: The major product of reactions catalyzed by this compound is cis-alkenes. For example, the hydrogenation of phenylacetylene using this catalyst yields styrene.
Applications De Recherche Scientifique
Palladium-Calciumcarbonat has numerous applications in scientific research:
Chemistry: It is extensively used in organic synthesis for the selective hydrogenation of alkynes to cis-alkenes, which are important intermediates in the synthesis of various organic compounds.
Biology and Medicine: While its direct applications in biology and medicine are limited, the compounds synthesized using this catalyst can have significant biological and pharmaceutical relevance.
Industry: In the pharmaceutical and fine chemical industries, this compound is used to produce intermediates and active pharmaceutical ingredients with high selectivity and efficiency.
Mécanisme D'action
The mechanism of action of Palladium-Calciumcarbonat involves the adsorption of hydrogen gas onto the palladium surface, followed by the transfer of hydrogen atoms to the alkyne substrate. The presence of lead acetate and quinoline modifies the palladium surface, reducing its activity and preventing over-hydrogenation. This selective hydrogenation results in the formation of cis-alkenes.
Comparaison Avec Des Composés Similaires
Palladium on Carbon: Used for general hydrogenation reactions but lacks the selectivity of Palladium-Calciumcarbonat.
Palladium on Barium Sulfate: Another selective hydrogenation catalyst but less commonly used than this compound.
Nickel Boride: Used for partial hydrogenation but has different selectivity and reaction conditions.
Uniqueness: this compound is unique due to its ability to selectively hydrogenate alkynes to cis-alkenes without further reducing them to alkanes. This selectivity is achieved through the “poisoning” of the catalyst with lead acetate and quinoline, which is not a feature of other similar catalysts.
Propriétés
IUPAC Name |
calcium;palladium(2+);dicarbonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH2O3.Ca.Pd/c2*2-1(3)4;;/h2*(H2,2,3,4);;/q;;2*+2/p-4 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLHAVVVUOEGIO-UHFFFAOYSA-J |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].[Ca+2].[Pd+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2CaO6Pd |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[1-(4-Nitrophenyl)ethylidene]-2-phenylhydrazine](/img/structure/B2505288.png)
![6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2505291.png)
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2505293.png)
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2505295.png)
![3-butyl-2-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2505296.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2505297.png)
![N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B2505299.png)
![5-(furan-2-yl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B2505301.png)


![5-(2,5-dimethylbenzyl)-7-(4-fluorophenyl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2505305.png)

![2-[4-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidin-1-yl]-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2505309.png)

